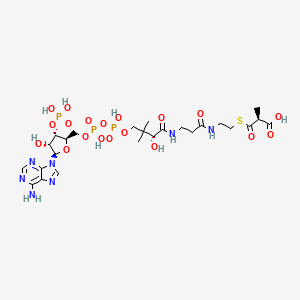

(S)-Methylmalonyl-CoA

Description

Propriétés

Formule moléculaire |

C25H40N7O19P3S |

|---|---|

Poids moléculaire |

867.6 g/mol |

Nom IUPAC |

(2S)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |

InChI |

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13+,16+,17+,18-,22+/m0/s1 |

Clé InChI |

MZFOKIKEPGUZEN-IBNUZSNCSA-N |

SMILES |

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES isomérique |

C[C@@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origine du produit |

United States |

Biochemical Pathways Involving S Methylmalonyl Coa

Catabolic Pathways

Catabolic pathways are responsible for the breakdown of complex molecules into simpler ones, often releasing energy in the process. (S)-Methylmalonyl-CoA is a key product in the catabolism of molecules that yield propionyl-CoA.

Propionate (B1217596) Metabolism

Propionate, in the form of its coenzyme A derivative propionyl-CoA, is generated from various metabolic sources. The conversion of propionyl-CoA to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, is a vital anaplerotic sequence that replenishes TCA cycle intermediates. nih.govwikipedia.org This conversion involves a three-step process in which this compound is a central molecule. libretexts.org

The initial step is the carboxylation of propionyl-CoA to this compound, a reaction catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC). wikipedia.orgebi.ac.uk This reaction requires ATP and bicarbonate. Subsequently, this compound is converted to its stereoisomer, (R)-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase. wikipedia.orgmedlineplus.gov Finally, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA. medlineplus.govwikipedia.org

The β-oxidation of fatty acids with an odd number of carbon atoms proceeds in the same manner as for even-chain fatty acids until the final cycle. This last cycle of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. jjcollegeara.co.inwikipedia.org The propionyl-CoA produced from odd-chain fatty acid degradation then enters the propionate metabolism pathway. wikipedia.org

Propionyl-CoA is first carboxylated by propionyl-CoA carboxylase to form this compound. wikipedia.orgjjcollegeara.co.in This intermediate is then epimerized to (R)-methylmalonyl-CoA by methylmalonyl-CoA epimerase. wikipedia.org The final step is the conversion of (R)-methylmalonyl-CoA to succinyl-CoA by methylmalonyl-CoA mutase, which requires adenosylcobalamin (a form of vitamin B12) as a cofactor. medlineplus.govwikipedia.org This allows the carbon atoms from odd-chain fatty acids to enter the TCA cycle for energy production or to be used for gluconeogenesis. wikipedia.org

The breakdown of the branched-chain amino acids (BCAAs) valine, isoleucine, and methionine also generates propionyl-CoA, which is subsequently metabolized through the this compound pathway. nih.govnih.gov The initial steps in the catabolism of all three BCAAs are similar, involving a transamination reaction followed by an oxidative decarboxylation to form their respective acyl-CoA derivatives. nih.gov

The catabolism of valine ultimately yields propionyl-CoA. nih.govresearchgate.net The degradation pathway involves a series of enzymatic reactions that convert valine into isobutyryl-CoA. nih.gov Further metabolism of isobutyryl-CoA leads to the formation of propionyl-CoA. wiley.com This propionyl-CoA then enters the same pathway as that from odd-chain fatty acid degradation, being converted to this compound, then to (R)-methylmalonyl-CoA, and finally to succinyl-CoA. wikipedia.orgresearchgate.net

The breakdown of isoleucine is unique among the BCAAs as it yields both acetyl-CoA and propionyl-CoA. researchgate.netresearchgate.net The catabolic pathway of isoleucine involves a series of reactions that cleave the carbon skeleton into these two products. qiagen.com The propionyl-CoA generated from isoleucine degradation follows the established pathway through this compound to succinyl-CoA, allowing its carbon atoms to be utilized in the TCA cycle. wikipedia.orgdroracle.ai

The catabolism of the sulfur-containing amino acid methionine also leads to the production of propionyl-CoA. nih.govdroracle.ai The degradation pathway of methionine is complex, involving the removal of its sulfur atom and the conversion of its carbon skeleton into α-ketobutyrate. ethz.ch α-Ketobutyrate is then oxidatively decarboxylated to form propionyl-CoA. libretexts.org This propionyl-CoA is then carboxylated to this compound, which is subsequently converted to succinyl-CoA for entry into the TCA cycle. medlineplus.govwikipedia.org

Data Tables

Enzymes in Propionate Metabolism

| Enzyme | Substrate | Product | Cofactor(s) |

|---|---|---|---|

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | This compound | Biotin (B1667282), ATP wikipedia.org |

| Methylmalonyl-CoA Epimerase | This compound | (R)-Methylmalonyl-CoA |

Sources of Propionyl-CoA Leading to this compound Formation

| Metabolic Pathway | Precursor Molecule(s) | Key Intermediate(s) |

|---|---|---|

| Odd-Chain Fatty Acid Degradation | Odd-chain fatty acids | Propionyl-CoA wikipedia.org |

| Valine Catabolism | Valine | Isobutyryl-CoA, Propionyl-CoA nih.gov |

| Isoleucine Catabolism | Isoleucine | Acetyl-CoA, Propionyl-CoA researchgate.net |

Catabolism of Branched-Chain Amino Acids

Methionine Degradation

Conversion to Succinyl-CoA for Tricarboxylic Acid Cycle Anaplerosis

A primary metabolic fate of this compound is its conversion to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle. fiveable.menih.gov This conversion is a two-step process. First, the enzyme methylmalonyl-CoA epimerase (or racemase) catalyzes the isomerization of this compound to its (R)-enantiomer, (R)-Methylmalonyl-CoA. wikipedia.orgnih.gov Following this, the enzyme methylmalonyl-CoA mutase, which notably requires vitamin B12 (adenosylcobalamin) as a cofactor, catalyzes a radical-based rearrangement of the carbon skeleton of (R)-Methylmalonyl-CoA to form succinyl-CoA. wikipedia.orgwikipedia.orgtandfonline.com

This conversion represents a critical anaplerotic reaction, which serves to replenish the pool of TCA cycle intermediates. nih.govannualreviews.org By feeding succinyl-CoA into the cycle, the cell can maintain the concentration of intermediates that might be depleted for biosynthetic purposes, ensuring the continued operation of this central metabolic hub. annualreviews.org

The conversion of this compound to succinyl-CoA is a vital link that channels carbon atoms from the catabolism of odd-chain fatty acids and amino acids like valine, isoleucine, methionine, and threonine into the TCA cycle for energy generation. fiveable.menih.govebi.ac.uk Once succinyl-CoA enters the TCA cycle, it is further metabolized through the remaining steps of the cycle, leading to the generation of reducing equivalents (NADH and FADH2) and GTP (or ATP). nih.gov These reducing equivalents are subsequently oxidized by the electron transport chain to produce a significant amount of ATP, the primary energy currency of the cell. Therefore, this pathway ensures that the carbon skeletons of a diverse range of molecules can be efficiently utilized for cellular energy production. fiveable.me

Biosynthetic Pathways

Beyond its role in catabolism, this compound is a crucial precursor in the biosynthesis of a large and diverse class of natural products.

Polyketide Biosynthesis

This compound is the second most common "extender unit" used in the biosynthesis of polyketides, a class of structurally diverse natural products with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govsci-hub.box Polyketide synthases (PKSs) are large, multi-enzyme complexes that assemble polyketide chains through successive decarboxylative Claisen-like condensations. nih.gov While the simplest PKSs use malonyl-CoA to add two-carbon units, more complex PKSs utilize other extender units, such as this compound, to introduce methyl branches into the polyketide backbone, thereby increasing structural complexity and biological activity. nih.govacs.org

In modular polyketide synthases, the enzyme complex is organized into a series of modules, with each module responsible for one cycle of chain elongation and modification. acs.orgmdpi.com Specific acyltransferase (AT) domains within each module are responsible for selecting the correct extender unit from the cellular pool. mdpi.commdpi.com AT domains specific for this compound recognize and load it onto an acyl carrier protein (ACP). oup.com The this compound, now attached to the ACP, then undergoes a decarboxylative condensation with the growing polyketide chain, which is attached to the ketosynthase (KS) domain of the same module. nih.gov This reaction extends the polyketide chain by three carbons, but with the loss of one carbon as CO2, resulting in a net addition of a two-carbon unit with a one-carbon methyl branch. nih.gov The stereochemistry of the extender unit is critical, as studies have shown that the AT domains of modular PKSs, such as the 6-deoxyerythronolide B synthase (DEBS), are highly specific for the (2S)-isomer of methylmalonyl-CoA. mdpi.commdpi.com This precise selection and incorporation of this compound are fundamental to the programmed synthesis of complex polyketides like erythromycin. nih.govmdpi.com

Table of Key Enzymes and their Functions

| Enzyme Name | Function | Pathway |

| Propionyl-CoA Carboxylase | Catalyzes the carboxylation of propionyl-CoA to form this compound. | Threonine Degradation, Cholesterol Catabolism |

| Methylmalonyl-CoA Epimerase | Isomerizes this compound to (R)-Methylmalonyl-CoA. | Conversion to Succinyl-CoA |

| Methylmalonyl-CoA Mutase | Rearranges (R)-Methylmalonyl-CoA to form succinyl-CoA. | Conversion to Succinyl-CoA |

| Polyketide Synthase (Acyltransferase Domain) | Selects and loads this compound as an extender unit. | Polyketide Biosynthesis |

Heterologous Production Strategies

The production of complex polyketides, a class of natural products with significant pharmacological applications, in heterologous hosts like Escherichia coli is often hindered by the absence of necessary precursor molecules, particularly this compound. acs.org To overcome this limitation, various metabolic engineering strategies have been developed to establish pathways for its synthesis.

One common approach involves engineering a pathway that converts succinyl-CoA, a native intermediate of the tricarboxylic acid (TCA) cycle, into this compound. This typically requires the introduction of two key enzymes: methylmalonyl-CoA mutase and methylmalonyl-CoA epimerase. acs.org The mutase converts succinyl-CoA to (2R)-methylmalonyl-CoA, which is then isomerized to the required (2S) form by the epimerase. acs.org For instance, the co-expression of methylmalonyl-CoA mutase from Propionibacterium shermanii and methylmalonyl-CoA epimerase from Streptomyces coelicolor in E. coli has successfully enabled the production of the polyketide 6-deoxyerythronolide B (6-dEB). acs.org

Alternative strategies focus on the carboxylation of propionyl-CoA. This can be achieved by introducing a propionyl-CoA carboxylase (PCC). mdpi.comresearchgate.net The PCC complex from S. coelicolor, comprising AccA2, PccB, and PccE subunits, has been shown to effectively produce this compound from propionyl-CoA. osti.gov This strategy often requires supplementing the growth medium with propionate, which is then converted to propionyl-CoA within the host cell. nih.govnih.gov To enhance the efficiency of this pathway, researchers have also focused on optimizing the uptake and conversion of propionate by overexpressing genes like the transcriptional activator for short-chain fatty acid uptake. nih.gov

Furthermore, a "methylmalonate" pathway has been explored, where exogenously supplied methylmalonate is converted to methylmalonyl-CoA. nih.gov This has been shown to improve the titer of polyketide production. nih.gov Combining these strategies, such as using a succinate-based pathway in conjunction with propionate feeding, allows for the uncoupling of carbon sources for the starter and extender units of polyketide synthesis, providing greater metabolic flexibility. acs.org

| Pathway Strategy | Key Enzymes | Precursor(s) | Host Organism Example | Target Product Example |

| Succinate (B1194679) Conversion | Methylmalonyl-CoA mutase, Methylmalonyl-CoA epimerase | Succinyl-CoA | Escherichia coli | 6-deoxyerythronolide B (6-dEB) |

| Propionate Carboxylation | Propionyl-CoA carboxylase (PCC) | Propionyl-CoA (from propionate) | Escherichia coli | 6-deoxyerythronolide B (6-dEB) |

| Methylmalonate Utilization | MatBC pathway components | Methylmalonate | Escherichia coli | 6-deoxyerythronolide B (6-dEB) |

Propionate Biosynthesis in Specific Microorganisms

In several microorganisms, this compound is a key intermediate in the pathway for propionate biosynthesis, which is often linked to the metabolism of other compounds. For instance, in mycobacteria, the methylmalonyl pathway provides a route to convert propionyl-CoA, generated from the catabolism of odd-chain fatty acids and certain amino acids, into the TCA cycle intermediate succinyl-CoA. asm.org This pathway involves the carboxylation of propionyl-CoA to this compound by propionyl-CoA carboxylase (PCC). asm.org Subsequently, methylmalonyl-CoA epimerase converts the (S)-isomer to the (R)-isomer, which is then rearranged to succinyl-CoA by the vitamin B12-dependent methylmalonyl-CoA mutase. asm.orgrockefeller.edu

In propionic acid bacteria, such as Propionibacterium species, the methylmalonyl-CoA pathway is central to their fermentation metabolism. uwaterloo.ca This cyclic pathway can generate propionyl-CoA from pyruvate (B1213749). The process involves the carboxylation of pyruvate to oxaloacetate, which is then converted through several steps to succinyl-CoA. Succinyl-CoA is subsequently isomerized to this compound, which is then decarboxylated to yield propionyl-CoA. uwaterloo.ca

A novel pathway for propionyl-CoA synthesis from succinyl-CoA has been engineered in Salmonella enterica. This pathway utilizes the E. coli genes sbm and ygfG, which encode a (2R)-methylmalonyl-CoA mutase and a (2R)-methylmalonyl-CoA decarboxylase, respectively. nih.gov This system converts succinyl-CoA to (2R)-methylmalonyl-CoA, which is then decarboxylated to propionyl-CoA. nih.gov

| Organism/System | Pathway Name | Key Reaction involving this compound | Precursor to this compound | Product from this compound pathway |

| Mycobacterium tuberculosis | Methylmalonyl Pathway | Isomerization to (R)-methylmalonyl-CoA | Propionyl-CoA | Succinyl-CoA |

| Propionibacterium sp. | Methylmalonyl-CoA Pathway | Decarboxylation | Succinyl-CoA | Propionyl-CoA |

| Engineered S. enterica | Engineered Succinyl-CoA to Propionyl-CoA Pathway | N/A (produces (2R)-isomer) | Succinyl-CoA | Propionyl-CoA |

Carbon Fixation Pathways in Autotrophic Organisms

This compound is an integral component of specific carbon fixation pathways found in certain autotrophic archaea and bacteria. These pathways allow these organisms to assimilate inorganic carbon (CO2 or bicarbonate) into cellular material.

The 3-hydroxypropionate (B73278)/4-hydroxybutyrate (3HP/4HB) cycle is a carbon fixation pathway operating in some thermoacidophilic archaea, such as members of the Sulfolobales order like Metallosphaera sedula. asm.orgnih.gov This cycle is notable for its energetic efficiency in aerobic conditions. d-nb.info The pathway can be conceptually divided into two parts. In the first part, acetyl-CoA is carboxylated to malonyl-CoA, which is then reduced to 3-hydroxypropionate. asm.orgnih.gov

The second part of the cycle begins with the conversion of 3-hydroxypropionate to propionyl-CoA. nih.gov Propionyl-CoA is then carboxylated by a promiscuous acetyl-CoA/propionyl-CoA carboxylase to form this compound. asm.orgjmb.or.kr This is a critical carbon fixation step in the cycle. Following its formation, this compound is epimerized to (R)-methylmalonyl-CoA, which is subsequently rearranged by methylmalonyl-CoA mutase to form succinyl-CoA. asm.orgnih.gov Succinyl-CoA is then further converted through a series of reactions involving the key intermediate 4-hydroxybutyrate, ultimately regenerating acetyl-CoA and producing an additional molecule of acetyl-CoA for biosynthesis. asm.orgnih.gov

The dicarboxylate/4-hydroxybutyrate (DC/4HB) cycle is another autotrophic carbon fixation pathway found in anaerobic or microaerobic archaea, including members of the Thermoproteales and Desulfurococcales. nih.govnih.gov While this cycle shares the latter half of its reaction sequence with the 3HP/4HB cycle (the conversion of succinyl-CoA to two molecules of acetyl-CoA), it differs in the initial carbon fixation steps. asm.orgresearchgate.net

In the DC/4HB cycle, two molecules of inorganic carbon are fixed via different carboxylating enzymes, pyruvate synthase and phosphoenolpyruvate (B93156) (PEP) carboxylase, to convert acetyl-CoA to succinyl-CoA. asm.orgresearchgate.net Unlike the 3HP/4HB cycle, the DC/4HB cycle does not involve the carboxylation of propionyl-CoA and therefore does not directly produce this compound as an intermediate in the primary carbon fixation phase leading to succinyl-CoA. nih.gov The regeneration of acetyl-CoA from succinyl-CoA, however, proceeds through the same intermediates as in the 3HP/4HB cycle, which does not involve this compound. asm.org

| Carbon Fixation Pathway | Organism Group | Key Carboxylation Step producing this compound | Subsequent fate of this compound |

| 3-Hydroxypropionate/4-Hydroxybutyrate Cycle | Sulfolobales (Archaea) | Propionyl-CoA + HCO3⁻ → this compound | Epimerization to (R)-methylmalonyl-CoA, then rearrangement to Succinyl-CoA |

| Dicarboxylate/4-Hydroxybutyrate Cycle | Thermoproteales, Desulfurococcales (Archaea) | Does not directly produce this compound in its main carbon fixation sequence. | Not applicable in the main carbon fixation sequence. |

Enzymology of S Methylmalonyl Coa Metabolism

Methylmalonyl-CoA Mutase (MCM / MUT)

Methylmalonyl-CoA mutase (MCM), also known as MUT, is a crucial enzyme that catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgnih.govnih.gov This reaction is a vital step in the catabolism of odd-chain fatty acids, cholesterol, and the amino acids isoleucine, methionine, threonine, and valine. wikipedia.orgnih.govwikipedia.orgmedlineplus.gov The product, succinyl-CoA, is an intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic hub for energy production. medlineplus.govuniprot.org

Catalytic Function and Reaction Mechanism

The catalytic activity of MCM involves a complex and fascinating chemical rearrangement. This process is dependent on a unique cofactor and proceeds through a series of radical-based intermediates.

The primary function of MCM is to catalyze the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgnih.govacs.org This is a 1,2-rearrangement where the thioester group (-COSCoA) on the C-2 of methylmalonyl-CoA and a hydrogen atom on the methyl group exchange positions. researchgate.net The enzyme exhibits strict stereospecificity for the (2R)-epimer of methylmalonyl-CoA. nih.gov While the reaction is reversible, it physiologically favors the formation of succinyl-CoA, thereby funneling metabolites into the TCA cycle. wikipedia.orguniprot.orguniprot.org

The catalytic activity of MCM is absolutely dependent on adenosylcobalamin (AdoCbl), a coenzyme form of vitamin B12. wikipedia.orgnih.govnih.govebi.ac.uk AdoCbl is an organometallic compound featuring a cobalt atom at the center of a corrin (B1236194) ring. wikipedia.orgwikipedia.org In the enzyme's active site, the AdoCbl cofactor undergoes a significant conformational change. researchgate.net The lower axial ligand of the cobalt, typically 5,6-dimethylbenzimidazole (B1208971) (DMB), is displaced by a histidine residue (His610) from the enzyme. wikipedia.orgresearchgate.netebi.ac.uk This "base-off/His-on" configuration is a hallmark of this class of enzymes and is crucial for catalysis. wikipedia.orgnih.gov The binding of the histidine residue to the cobalt weakens the Co-C bond of the upper axial ligand, 5'-deoxyadenosine (B1664650). wikipedia.orgnih.gov

The reaction mechanism of MCM proceeds through a free-radical process initiated by the homolytic cleavage of the Co-C bond in adenosylcobalamin. nih.govebi.ac.ukresearchgate.net This bond breakage is triggered by the binding of the substrate and is accelerated by the enzyme by a factor of 10¹². wikipedia.orgunl.edu The homolysis generates a highly reactive 5'-deoxyadenosyl radical and a Co(II) species. ebi.ac.ukacs.org

The subsequent steps involve:

The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the methyl group of the substrate, (R)-methylmalonyl-CoA, forming 5'-deoxyadenosine and a substrate radical. ebi.ac.ukacs.org

This substrate radical undergoes an intramolecular rearrangement, where the thioester group migrates to form a product-related radical, the succinyl-CoA radical. acs.org

A hydrogen atom is then transferred back from the 5'-deoxyadenosine to the succinyl-CoA radical, yielding the product, succinyl-CoA, and regenerating the 5'-deoxyadenosyl radical. ebi.ac.uk

Finally, the 5'-deoxyadenosyl radical recombines with the Co(II) in the cobalamin cofactor, reforming the active AdoCbl and completing the catalytic cycle. ebi.ac.uk

The enzyme's active site is deeply buried, which serves to protect these highly reactive radical intermediates from solvent and potential side reactions. nih.govacs.orgportlandpress.com Specific amino acid residues, such as Tyr89 and His244, play important roles in stabilizing these radical intermediates. ebi.ac.ukacs.orgacs.org

The isomerization reaction catalyzed by MCM is reversible. wikipedia.orgacs.orgnih.gov However, the physiological direction is predominantly toward the formation of succinyl-CoA. uniprot.orguniprot.org Studies have shown that the reversibility of the mutase reaction decreases as the flux of propionyl-CoA increases, indicating a thermodynamic disequilibrium that favors anaplerosis, the replenishment of TCA cycle intermediates. nih.gov The deuterium (B1214612) isotope effect for the forward reaction is reported to be 5-6, while for the reverse reaction, it is 3.4. researchgate.net

Radical Intermediates and Mechanistic Details

Enzyme Structure and Molecular Biology

The structure and genetic basis of MCM have been extensively studied in various organisms, from bacteria to humans. In humans, the enzyme is encoded by the MUT gene located on chromosome 6p12.3. wikipedia.orgnih.gov The gene consists of 13 exons. wikipedia.org Mutations in the MUT gene can lead to methylmalonic acidemia, a serious inherited metabolic disorder. wikipedia.orgmedlineplus.gov

The mature human MCM enzyme is a homodimer located in the mitochondrial matrix. wikipedia.orgwikipedia.orgebi.ac.uk Each monomer is approximately 750 amino acids long after the cleavage of a 32-amino acid mitochondrial leader sequence. wikipedia.org The protein has a modular structure, typically consisting of an N-terminal CoA binding domain, which is a (β/α)8 TIM barrel, and a C-terminal cobalamin-binding domain. nih.govacs.org The active site is situated at the interface of these two domains. acs.org

Table 1: Properties of Methylmalonyl-CoA Mutase (MCM / MUT)

| Property | Description | References |

|---|---|---|

| EC Number | 5.4.99.2 | wikipedia.orgwikipedia.orggenome.jp |

| Gene (Human) | MUT | wikipedia.orgmedlineplus.gov |

| Chromosomal Location (Human) | 6p12.3 | wikipedia.org |

| Cellular Localization | Mitochondrial matrix | wikipedia.orgwikipedia.orgebi.ac.uk |

| Structure (Human) | Homodimer | wikipedia.orgwikipedia.orgebi.ac.uk |

| Structure (Bacteria, e.g., P. shermanii) | Heterodimer (αβ) | nih.govacs.org |

| Cofactor | Adenosylcobalamin (Vitamin B12) | wikipedia.orgnih.govnih.govebi.ac.uk |

| Reaction | (R)-Methylmalonyl-CoA ⇌ Succinyl-CoA | wikipedia.orguniprot.orgacs.org |

| Mechanism | Free radical | nih.govebi.ac.ukresearchgate.net |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| (R)-Methylmalonyl-CoA |

| (S)-Methylmalonyl-CoA |

| 2-carboxypropyl-CoA |

| 3-carboxypropyl-CoA |

| 5'-deoxyadenosine |

| Acetyl-CoA |

| Adenosylcobalamin |

| Butyryl-CoA |

| Cholesterol |

| Coenzyme A |

| Desulpho-CoA |

| Erythromycin |

| Glutamate (B1630785) |

| Heptanoate |

| Isobutyryl-CoA |

| Isoleucine |

| Lactate |

| Malonyl-CoA |

| Methionine |

| Methylaspartate |

| Methylcobalamin (B1676134) |

| Methylmalonate |

| Methylmalonic acid |

| Pivalyl-CoA |

| Propionate (B1217596) |

| Propionyl-CoA |

| Pyruvate (B1213749) |

| S-adenosylmethionine |

| Succinate (B1194679) |

| Succinyl-CoA |

| Threonine |

| Thymine |

| Valine |

Homodimeric Nature

Methylmalonyl-CoA mutase (MCM), a key enzyme in the metabolism of certain amino acids and odd-chain fatty acids, functions as a homodimer. mdpi.comjneurosci.orgresearchgate.net This means the functional unit of the enzyme is composed of two identical protein subunits. mdpi.comgoogle.com In humans, each monomer of this homodimeric enzyme has a molecular mass of approximately 75 kDa. mdpi.com The homodimeric structure is essential for its catalytic activity, which involves the isomerization of L-methylmalonyl-CoA to succinyl-CoA. researchgate.netgoogle.com This structural arrangement is observed in the mitochondrial form of the enzyme found in eukaryotes. researchgate.netnih.gov

Mitochondrial Localization (Eukaryotes)

In eukaryotic organisms, including humans, methylmalonyl-CoA mutase (MUT) is localized within the mitochondrial matrix. mdpi.comwikipedia.orgmedlineplus.govmedlineplus.gov The enzyme is synthesized in the cytoplasm as a precursor protein containing a mitochondrial leader sequence. mdpi.comresearchgate.net This leader sequence, comprising the first 32 amino acids, directs the protein to the mitochondria, where it is then cleaved off to form the mature, active enzyme. mdpi.comgoogle.com This localization is critical as the enzyme's function is to convert methylmalonyl-CoA, a product of amino acid and fatty acid breakdown, into succinyl-CoA, which can then enter the Krebs cycle for energy production within the mitochondria. mdpi.comwikipedia.org

Subunit Composition and Domains (e.g., alpha/beta subunits)

The human mitochondrial methylmalonyl-CoA mutase is a homodimer, designated as α2, meaning it is composed of two identical alpha subunits. nih.gov Each monomer is a single polypeptide chain of 750 amino acids in its precursor form. mdpi.com The structure of each subunit is organized into distinct domains. These include:

Mitochondrial Leader Sequence: Amino acids 1-32, which is cleaved upon import into the mitochondria. mdpi.com

Dimerization Domain: Amino acids 33-85, responsible for the interaction between the two subunits to form the functional dimer. mdpi.comresearchgate.net

Catalytic Domain: Amino acids 86-423, which contains the active site where the substrate binds. mdpi.comresearchgate.net This domain has a TIM barrel structure. nih.gov

Linker Domain: Amino acids 424-577, connecting the catalytic and cofactor-binding domains. mdpi.comresearchgate.net

Adenosylcobalamin (AdoCbl) Binding Domain: Amino acids 578-750, which binds the vitamin B12 cofactor. mdpi.comresearchgate.net This domain has a Rossmann fold structure. nih.gov

In contrast to the human homodimer, the bacterial form of the enzyme can be a heterodimer (αβ), as seen in Propionibacterium freudenreichii. nih.govebi.ac.uk

Table 1: Domain Structure of Human Methylmalonyl-CoA Mutase Monomer

| Domain | Amino Acid Residues | Function |

| Mitochondrial Leader Sequence | 1-32 | Mitochondrial targeting and import |

| Dimerization Domain | 33-85 | Formation of the homodimer |

| Catalytic Domain | 86-423 | Substrate binding and catalysis |

| Linker Domain | 424-577 | Connects catalytic and cofactor-binding domains |

| AdoCbl Binding Domain | 578-750 | Binds the adenosylcobalamin cofactor |

Data sourced from references mdpi.comresearchgate.net.

Cofactor Binding Sites and Protein-Cofactor Interactions

Methylmalonyl-CoA mutase is a vitamin B12-dependent enzyme, utilizing adenosylcobalamin (AdoCbl) as a cofactor for its catalytic activity. wikipedia.orgmedlineplus.gov The AdoCbl cofactor binds in a pocket located between the catalytic and B12-binding domains of the enzyme. researchgate.net

Key interactions and features of cofactor binding include:

Cobalamin Binding: The corrin ring of the cobalamin molecule is a central feature. wikipedia.org

'Base-off/His-on' Conformation: A specific histidine residue (Histidine-610) from the enzyme displaces the dimethylbenzimidazole (DMB) base of the cofactor to coordinate with the cobalt atom. wikipedia.org This interaction is crucial and significantly increases the rate of the reaction. wikipedia.org

Other Important Residues:

Tyrosine-89: Stabilizes reactive radical intermediates. wikipedia.org

Histidine-244: Acts as a general acid and protects the radical species. wikipedia.org

Glutamate-370: Interacts with the ribose part of the AdoCbl, ensuring proper positioning for the reaction. wikipedia.org

The binding of the cofactor is a dynamic process, and the enzyme's affinity for different forms of cobamides can vary. asm.org

Role of Ancillary Proteins (e.g., MeaB for assembly/protection)

The function of methylmalonyl-CoA mutase is supported by ancillary proteins that act as chaperones. nih.gov In bacteria, a protein called MeaB plays a crucial role in the assembly, protection, and reactivation of the mutase enzyme. nih.govpdbj.orgpdbj.org MeaB is a GTPase that forms a complex with methylmalonyl-CoA mutase. nih.govnih.gov

The human ortholog of MeaB is the MMAA protein. nih.govpnas.org MMAA is also a G-protein that interacts with the human mutase. nih.govuniprot.org The functions of these ancillary proteins include:

Cofactor Loading and Editing: They assist in the delivery of the AdoCbl cofactor to the apoenzyme (the enzyme without its cofactor) and can discriminate between active and inactive forms of the cofactor. nih.govpnas.org

Protection from Inactivation: MeaB protects the mutase from irreversible inactivation during catalysis. nih.gov

Reactivation: If the cofactor becomes damaged during the reaction, MMAA facilitates the exchange of the damaged cofactor for a new, functional one in a GTP-dependent process. wikipedia.orguniprot.org

Mutations in the human MMAA gene can also lead to methylmalonic aciduria, highlighting the essential role of this chaperone protein. pnas.org

Methylmalonyl-CoA Epimerase (MCE / MMCE)

Methylmalonyl-CoA epimerase (MCE), also known as methylmalonyl-CoA racemase, is another crucial enzyme in the metabolic pathway that includes this compound. ebi.ac.ukwikipedia.org Its primary function is to catalyze the interconversion of the D and L stereoisomers of methylmalonyl-CoA. wikipedia.orggenecards.org

The enzyme propionyl-CoA carboxylase produces this compound. wikipedia.org However, methylmalonyl-CoA mutase specifically requires the (R)-methylmalonyl-CoA isomer as its substrate. wikipedia.org Therefore, methylmalonyl-CoA epimerase is essential for converting the (S)-form into the (R)-form, allowing the metabolic pathway to proceed. wikipedia.org

Key characteristics of methylmalonyl-CoA epimerase include:

Gene and Location: In humans, it is encoded by the MCEE gene located on chromosome 2. wikipedia.org The enzyme is located in the mitochondrial matrix. wikipedia.org

Function: It is vital for the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, and methionine. ebi.ac.uk

Clinical Significance: A deficiency in this enzyme, due to mutations in the MCEE gene, can lead to methylmalonic aciduria. genecards.orgwikigenes.orgnih.gov This results in the accumulation of methylmalonic acid and other metabolites, which can cause severe acidosis and damage to the central nervous system. ebi.ac.uk

Table 2: Comparison of Key Enzymes in this compound Metabolism

| Feature | Methylmalonyl-CoA Mutase (MCM/MUT) | Methylmalonyl-CoA Epimerase (MCE/MMCE) |

| Human Gene | MUT | MCEE |

| Chromosomal Location | Chromosome 6 | Chromosome 2 |

| Function | Isomerization of (R)-methylmalonyl-CoA to succinyl-CoA | Interconversion of (S)- and (R)-methylmalonyl-CoA |

| Cofactor | Adenosylcobalamin (Vitamin B12) | None explicitly required for the epimerization itself, though some studies suggest a role for cobalt ions. ebi.ac.uk |

| Substrate | (R)-Methylmalonyl-CoA | This compound and (R)-Methylmalonyl-CoA |

| Product | Succinyl-CoA | (R)-Methylmalonyl-CoA and this compound |

| Associated Disease | Methylmalonic acidemia (mut type) | Methylmalonic acidemia (MCEE deficiency) |

Data compiled from references wikipedia.orgmedlineplus.govebi.ac.ukwikipedia.orggenecards.orgnih.gov.

Compound Names

Catalytic Function: Interconversion of (S)- and (R)-Methylmalonyl-CoA

Methylmalonyl-CoA epimerase (MCEE), also known as methylmalonyl-CoA racemase, is a critical enzyme in the catabolism of odd-chain fatty acids and certain amino acids like valine, isoleucine, and methionine. wikipedia.orgebi.ac.uk Its primary function is to catalyze the reversible interconversion of this compound and (R)-methylmalonyl-CoA. wikipedia.orggenecards.org This epimerization is an essential step because the subsequent enzyme in the pathway, methylmalonyl-CoA mutase, is specific for the (R)-isomer. wikipedia.orgresearchgate.net The reaction ensures that the carbon skeleton from propionyl-CoA, after its initial carboxylation, can be further metabolized. wikipedia.org

The enzyme is not technically a racemase because the coenzyme A (CoA) moiety contains other stereocenters, making the two molecules epimers rather than enantiomers. wikipedia.org MCEE is found in a wide range of organisms, from bacteria to animals, highlighting its fundamental role in metabolism. ebi.ac.uk In humans, the gene MCEE encodes for this enzyme, which is located in the mitochondrial matrix. wikipedia.orggenecards.org

Mechanism of Epimerization

The epimerization reaction catalyzed by methylmalonyl-CoA epimerase proceeds through a proposed general acid-base catalysis mechanism involving an enolate intermediate. nih.gov Structural and mechanistic studies suggest that two glutamate residues in the active site play a key role. nih.gov

The proposed mechanism involves the following steps:

A catalytic glutamate residue acts as a general base to abstract a proton from the C2 carbon of the methylmalonyl-CoA substrate. nih.gov

This deprotonation results in the formation of a planar enolate intermediate. nih.gov

A second glutamate residue then acts as a general acid to donate a proton back to the C2 carbon, but from the opposite face, leading to the inversion of stereochemistry and the formation of the other epimer. ebi.ac.uknih.gov

The active site provides a specific environment that stabilizes the enolate intermediate, facilitating the stereochemical inversion. nih.gov

Cofactor Requirements (e.g., Cobalt ions)

Methylmalonyl-CoA epimerase is a metalloenzyme, and its catalytic activity is dependent on the presence of a divalent metal ion. ebi.ac.ukbiorxiv.org While the precise metal ion can vary between species, cobalt (Co2+) has been identified as a crucial cofactor for the enzyme from Propionibacterium shermanii. ebi.ac.ukuniprot.org The metal ion is thought to play a role in stabilizing the enolate intermediate formed during the epimerization reaction. ebi.ac.uk

In some organisms, manganese (Mn2+) can also support the enzymatic activity. uniprot.org However, other divalent cations like magnesium (Mg2+) and nickel (Ni2+) have been shown to be ineffective. uniprot.org The metal ion is coordinated by specific amino acid residues within the active site, which helps to properly orient the substrate and facilitate catalysis. wikigenes.org

Structural Insights and Catalytic Residues

The three-dimensional structure of methylmalonyl-CoA epimerase has been determined for several species, providing valuable insights into its function. The enzyme typically exists as a homodimer. researchgate.net Each monomer is composed of a domain with a characteristic β-α-βββ fold. core.ac.uk

Structural analyses have identified key amino acid residues that are essential for catalysis. In Propionibacterium shermanii MCEE, two glutamate residues, Glu48 and Glu141, are proposed to be the catalytic acid/base pair responsible for the proton transfer steps in the epimerization mechanism. ebi.ac.uk These residues are situated within the active site in a way that allows them to interact with the substrate. The structure also reveals the binding site for the essential cobalt ion, which is coordinated by several conserved residues. wikigenes.org Mutations in these catalytic or metal-binding residues can lead to a loss of enzyme activity. biorxiv.org

Propionyl-CoA Carboxylase (PCC)

Propionyl-CoA carboxylase (PCC) is a biotin-dependent enzyme that plays a pivotal role in the metabolism of several key biomolecules. wikipedia.orgelifesciences.org It is classified as a ligase and is located in the mitochondrial matrix. wikipedia.org

Catalytic Function: Carboxylation of Propionyl-CoA to this compound

The primary catalytic function of PCC is the ATP-dependent carboxylation of propionyl-CoA to form this compound. wikipedia.orgelifesciences.orgnih.gov This reaction is a critical step in the metabolic pathways of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, methionine, and threonine. wikipedia.orgelifesciences.org The product, this compound, is then acted upon by methylmalonyl-CoA epimerase. wikipedia.org

While PCC has the highest affinity for propionyl-CoA, it can also carboxylate other acyl-CoAs, such as acetyl-CoA, although at a much lower rate. nih.gov

Biotin (B1667282) Dependency and Carboxyl Transfer Mechanism

The catalytic activity of PCC is critically dependent on the cofactor biotin. wikipedia.orgelifesciences.org Biotin is covalently attached to a specific lysine (B10760008) residue within the biotin carboxyl carrier protein (BCCP) domain of the enzyme. nih.govebi.ac.uk The carboxylation reaction occurs in two main steps that take place in two separate active sites: the biotin carboxylase (BC) site and the carboxyltransferase (CT) site. nih.govebi.ac.uk

The mechanism proceeds as follows:

Carboxylation of Biotin: In the BC active site, bicarbonate is activated by ATP to form carboxyphosphate. This activated carboxyl group is then transferred to the N1 nitrogen of the biotin ring, forming carboxybiotin. nih.gov This step is reversible. nih.gov

Translocation of Carboxybiotin: The BCCP domain, acting as a "swinging arm," translocates the carboxybiotin from the BC active site to the CT active site. nih.gov

Carboxyl Transfer to Propionyl-CoA: In the CT active site, the carboxyl group is transferred from carboxybiotin to the α-carbon of propionyl-CoA, generating this compound and regenerating the biotin cofactor. nih.govebi.ac.uk

This intricate mechanism ensures the efficient and specific carboxylation of propionyl-CoA, a vital step in cellular metabolism.

Subunit Organization and Domains

The enzyme responsible for the isomerization of this compound to succinyl-CoA is methylmalonyl-CoA mutase (MCM), a vitamin B12-dependent enzyme. wikipedia.org The subunit organization of MCM varies across different organisms. In humans, MCM is a homodimer, with each identical subunit containing all the necessary components for catalysis. tandfonline.comoup.com In contrast, the well-studied MCM from the bacterium Propionibacterium shermanii is a heterodimer composed of an α- and a β-subunit. tandfonline.comnih.gov The α-subunit is responsible for catalysis and contains the binding sites for both the coenzyme B12 (adenosylcobalamin) and the substrate, while the β-subunit's function is not fully elucidated but it shares sequence similarity with the α-subunit. nih.govnih.gov

Archaeal MCMs present yet another variation, where the catalytic and AdoCbl-binding domains are encoded by separate genes, corresponding to large and small subunits, respectively. tandfonline.com This suggests a heterotetrameric structure of two large and two small subunits. tandfonline.com

Structurally, the human MCM is a homodimer where each monomer consists of two main domains: a larger N-terminal substrate-binding domain and a smaller C-terminal B12-binding domain. tandfonline.comnih.gov The substrate-binding domain adopts a (β/α)8 TIM barrel fold, a common structural motif in enzymes. nih.govnih.gov The B12-binding domain has a flavodoxin-like fold. nih.govnih.gov The active site is located deep within the enzyme, at the interface of these two domains, accessible only through a narrow tunnel. nih.govacs.org

A key feature of the B12-binding domain is the coordination of the cobalt atom of the cofactor by a histidine residue from the protein. nih.govnih.gov This interaction is crucial for catalysis as it weakens the cobalt-carbon bond of the coenzyme, facilitating the formation of the radical species necessary for the reaction. nih.gov

The G-protein MMAA plays a role in the delivery and repair of the B12 cofactor for human MCM (MMUT). The crystal structure of the human MMUT-MMAA complex reveals a significant conformational change where the B12 domain of MMUT rotates by approximately 180 degrees, making it accessible to the solvent. nih.govbiorxiv.org This interaction is stabilized by MMAA wedging between the two MMUT domains. nih.govbiorxiv.org

Enzyme Specificity

Methylmalonyl-CoA mutase exhibits a high degree of specificity for its substrates. The enzyme catalyzes the reversible isomerization of (R)-methylmalonyl-CoA to succinyl-CoA. acs.orgasm.org The preceding step in the metabolic pathway is the carboxylation of propionyl-CoA to this compound by propionyl-CoA carboxylase. elifesciences.orgwikipedia.org An epimerase then converts the (S)-isomer to the (R)-isomer, which is the substrate for MCM. rockefeller.edu

The specificity of MCM is also evident in its interaction with the cobalamin cofactor. While various forms of cobamides exist, distinguished by their lower ligand structure, MCM demonstrates a preference for certain cobamides. asm.org The binding affinity of MCM for different cobamides can vary significantly with small changes in the lower ligand structure, and this selectivity differs between bacterial orthologs of the enzyme. asm.org In some cases, a histidine residue from the enzyme coordinates the cobalt ion of the cofactor, a "base-off/His-on" configuration, which influences the enzyme's activity. asm.org

Studies on LnmK, an enzyme that also acts on a methylmalonyl-CoA derivative, reveal that the active site can differentiate between malonyl-CoA and methylmalonyl-CoA. Kinetic analysis showed that malonyl-CoA is a poor substrate, being accepted at only 1% of the rate of methylmalonyl-CoA. nih.gov This suggests an entropic screening mechanism where the smaller malonyl group has more conformational freedom in the active site, disfavoring catalysis. nih.gov

This compound Decarboxylase

This compound decarboxylase is an enzyme distinct from methylmalonyl-CoA mutase and is primarily found in bacterial systems. wikipedia.orgqmul.ac.uk

Catalytic Function: Decarboxylation of this compound to Propanoyl-CoA

The primary catalytic function of this compound decarboxylase is the decarboxylation of this compound to produce propanoyl-CoA and carbon dioxide. wikipedia.orgebi.ac.ukecmdb.ca This reaction is a key step in the fermentation of succinate in some bacteria. wikipedia.org The enzyme can also catalyze the conversion of malonyl-CoA to acetyl-CoA. uniprot.org

Role in Sodium Ion Transport and ATP Synthesis (Bacterial Systems)

In many bacteria, the decarboxylation of this compound is coupled to the transport of sodium ions across the cytoplasmic membrane. wikipedia.orgqmul.ac.ukgenome.jp This process generates a sodium ion gradient, which constitutes a sodium motive force. qmul.ac.ukgenome.jpnih.gov This electrochemical potential is then utilized by the cell for the synthesis of ATP, linking the chemical energy of the decarboxylation reaction to energy conservation. qmul.ac.ukgenome.jpnih.gov The enzyme is a membrane-associated biotin protein and its activity is strictly dependent on the presence of sodium ions. qmul.ac.ukgenome.jp

Classification as a Lyase

This compound decarboxylase is classified as a lyase, specifically a carboxy-lyase. wikipedia.orgrcsb.org This classification is based on its function of cleaving a carbon-carbon bond, in this case, the removal of a carboxyl group from this compound. wikipedia.org Its Enzyme Commission (EC) number is 7.2.4.3. wikipedia.orgqmul.ac.uk The systematic name for this enzyme is this compound carboxy-lyase (propanoyl-CoA-forming). wikipedia.org

Structural Features and Active Site Residues

The structure of this compound decarboxylase from Escherichia coli has been determined by X-ray crystallography. nih.gov It is a hexamer, more specifically a dimer of trimers. nih.gov Each polypeptide chain is composed of two main structural motifs: a larger N-terminal domain that houses the active site and a smaller, alpha-helical C-terminal domain primarily involved in the trimerization of the enzyme. nih.gov Unlike other members of the crotonase superfamily to which it belongs, the C-terminal motif of each subunit folds back onto its own N-terminal domain, meaning each active site is contained within a single subunit. ebi.ac.uknih.gov

This compound Hydrolase

This compound hydrolase (EC 3.1.2.17) is a critical enzyme in the metabolism of propanoate. wikipedia.org Its primary role is to manage the levels of this compound, particularly when downstream enzymatic pathways are impaired.

Catalytic Function: Hydrolysis of this compound to Methylmalonate and CoA

The principal catalytic activity of this compound hydrolase is the hydrolysis of this compound. wikipedia.org This reaction involves the cleavage of the thioester bond, resulting in the formation of methylmalonate and coenzyme A (CoA). wikipedia.org The chemical reaction is as follows:

This compound + H₂O ⇌ methylmalonate + CoA wikipedia.org

This hydrolytic activity is particularly important in conditions where the conversion of methylmalonyl-CoA to succinyl-CoA is blocked. In such cases, the accumulation of methylmalonyl-CoA can be toxic to the cell. This compound hydrolase mitigates this by converting the excess substrate into methylmalonic acid, which can then be excreted. nih.gov

Classification as a Hydrolase Acting on Thioester Bonds

Based on its catalytic mechanism, this compound hydrolase is classified as a hydrolase, specifically one that acts on thioester bonds. wikipedia.orgnih.gov This places it in the enzyme commission (EC) number category 3.1.2. wikipedia.org Enzymes in this class utilize water to break the bond between a carbonyl group and a sulfur atom, a characteristic feature of thioesters like this compound. nih.gov Thioesterases are a broad family of enzymes crucial for various metabolic pathways, including fatty acid synthesis and the metabolism of various acyl-CoA molecules. nih.govfrontiersin.orgresearchgate.net

Methylmalonyl-CoA Carboxytransferase

Methylmalonyl-CoA carboxytransferase (EC 2.1.3.1), also known as transcarboxylase, is a complex enzyme that plays a pivotal role in propanoate metabolism. wikipedia.orggenome.jp It is distinct from other carboxylases as it facilitates the transfer of a carboxyl group between two organic molecules without the direct involvement of ATP. genome.jpnih.govwiley.com

Catalytic Function: Carboxyl Transfer between this compound and Pyruvate

This compound + pyruvate ⇌ propanoyl-CoA + oxaloacetate wikipedia.orgqmul.ac.uk

This transcarboxylation reaction is a key step in the propionic acid fermentation pathway in certain bacteria, such as Propionibacterium shermanii. genome.jpqmul.ac.uk

Biotinyl-Protein Nature and Metal Ion Requirements (Cobalt, Zinc)

Methylmalonyl-CoA carboxytransferase is a biotin-dependent enzyme, meaning it requires biotin as a cofactor for its catalytic activity. wikipedia.orggenome.jpqmul.ac.uk The biotin is covalently attached to a specific lysine residue on one of the enzyme's subunits, forming a biotinyl-protein. uniprot.org This biotinyl group acts as a carrier for the carboxyl group during the transfer reaction. uniprot.org

In addition to biotin, the enzyme's function is dependent on the presence of metal ions, specifically cobalt and zinc. wikipedia.orggenome.jpqmul.ac.uk The cobalt ion is part of the active site and is directly involved in the catalytic mechanism. mdpi.com

Complex Enzymatic Architecture

Methylmalonyl-CoA carboxytransferase from Propionibacterium shermanii is renowned for its large and intricate multi-subunit structure. genome.jpqmul.ac.uk The entire complex has a molecular weight of approximately 1.2 million Daltons and is composed of 30 polypeptide chains. mdpi.com This complex architecture consists of three different types of subunits:

12S Subunit (Carboxyltransferase): This central hexameric core is where the carboxyl group is transferred from this compound to the biotin carrier protein. genome.jpqmul.ac.uk

5S Subunit (Carboxyltransferase): Six dimers of this subunit are located on the periphery of the central core. They catalyze the transfer of the carboxyl group from the biotin carrier to pyruvate, forming oxaloacetate. genome.jpqmul.ac.ukdrugbank.com

Regulation of S Methylmalonyl Coa Metabolism

Transcriptional and Translational Control of Related Enzymes

The expression of enzymes involved in (S)-methylmalonyl-CoA metabolism is tightly regulated at the genetic level to adapt to varying substrate availability. In bacteria such as Rhodobacter sphaeroides, the transcription of the pccB gene, which encodes a subunit of propionyl-CoA carboxylase (PCC), is significantly upregulated in the presence of propionate (B1217596) or acetate. nih.gov This upregulation is dependent on a transcriptional regulator known as PccR. nih.gov Inactivation of the pccR gene leads to a loss of this substrate-dependent regulation. nih.gov

Similarly, in Streptomyces avermitilis, a TetR family transcriptional repressor, AccR, plays a key role in managing the intracellular levels of short-chain acyl-CoAs, including propionyl-CoA and methylmalonyl-CoA. asm.org AccR represses the transcription of genes encoding acyl-CoA carboxylases and enzymes involved in branched-chain amino acid metabolism. asm.org The binding of effectors like propionyl-CoA to AccR releases this repression, thereby increasing the production of methylmalonyl-CoA. asm.org

In Saccharopolyspora erythraea, another TetR family regulator, PccD, negatively controls the assimilation of propionyl-CoA. asm.org The expression of the pccBC operon, encoding subunits of PCC, is induced by the presence of methylmalonic acid, which acts as an inhibitor of PccD's DNA-binding activity. asm.org

In humans, the enzymes central to this pathway, methylmalonyl-CoA epimerase and methylmalonyl-CoA mutase (MUT), are encoded by the MCEE and MMUT genes, respectively. genecards.orggenecards.org Mutations in these genes can lead to inherited metabolic disorders. genecards.orgorpha.net For instance, mutations in the MUT gene are a primary cause of methylmalonic acidemia. genecards.orgorpha.netwikipedia.org The expression of these genes is crucial for the proper functioning of the pathway that breaks down certain amino acids, odd-chain fatty acids, and cholesterol. nih.govebi.ac.ukbiorxiv.org

| Gene | Enzyme | Function in this compound Metabolism | Organism(s) |

| pccB | Propionyl-CoA Carboxylase (subunit) | Catalyzes the carboxylation of propionyl-CoA to this compound. nih.govnih.gov | Rhodobacter sphaeroides |

| accR | Transcriptional Repressor | Regulates the expression of acyl-CoA carboxylases. asm.org | Streptomyces avermitilis |

| pccD | Transcriptional Repressor | Negatively controls propionyl-CoA assimilation. asm.org | Saccharopolyspora erythraea |

| MCEE | Methylmalonyl-CoA Epimerase | Catalyzes the interconversion of (S)- and (R)-methylmalonyl-CoA. genecards.orgnih.gov | Humans, various bacteria ebi.ac.uk |

| MMUT | Methylmalonyl-CoA Mutase | Catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA. genecards.org | Humans, various bacteria |

Allosteric Regulation and Feedback Mechanisms

Allosteric regulation provides a rapid mechanism to modulate enzyme activity in response to changing metabolite concentrations. While specific allosteric effectors for methylmalonyl-CoA epimerase are not extensively documented in the provided results, the broader context of acyl-CoA metabolism suggests the presence of such regulatory interactions. ucl.ac.uk

Feedback inhibition is a common regulatory strategy in metabolic pathways. In the context of this compound metabolism, the accumulation of pathway intermediates or products can inhibit upstream enzymes. For example, excess methylmalonyl-CoA can disrupt the function of other enzymes involved in the metabolism of propionyl-CoA. wikipedia.org The accumulation of acyl-CoA species, a hallmark of organic acidemias like methylmalonic acidemia, is thought to be a key factor in the disease's pathophysiology. nih.gov

Furthermore, the citrate (B86180) lyase beta-like protein (CLYBL) has been shown to function as a metabolite repair enzyme for malyl-CoA, a side-product of TCA cycle enzymes. biorxiv.org Malyl-CoA is a potent inhibitor of methylmalonyl-CoA mutase (MCM), and its accumulation in CLYBL knockout cells leads to decreased levels of the MCM cofactor, adenosylcobalamin. biorxiv.org This suggests an indirect feedback mechanism where the accumulation of a related metabolite can impair the function of a key enzyme in the this compound pathway.

Post-Translational Modifications Affecting Enzyme Activity

Recent research has uncovered a significant role for post-translational modifications in regulating the enzymes of this compound metabolism, particularly in the context of disease. In methylmalonic acidemia (MMA), the accumulation of acyl-CoA species leads to a widespread post-translational modification called methylmalonylation. nih.gov This aberrant modification has been found to inhibit enzymes in critical pathways, such as the urea (B33335) cycle and the glycine (B1666218) cleavage system. nih.gov

Sirtuin 5 (SIRT5), a mitochondrial protein, has been identified as a key enzyme that can remove these acyl modifications, including methylmalonylation. nih.gov However, in MMA, SIRT5 itself can become hyperacylated, which inhibits its deacylating activity. google.com This creates a vicious cycle where the initial metabolic defect leads to modifications that further impair cellular function.

Engineering a modified version of SIRT5 that is resistant to this acylation-driven inhibition has shown therapeutic potential in mouse models of MMA. nih.gov Gene therapy using this engineered SIRT5 was able to reduce global methylmalonylation and improve some of the metabolic abnormalities associated with the disease. nih.gov

These findings highlight a previously unknown layer of regulation for this compound metabolism and suggest that targeting post-translational modifications could be a novel therapeutic strategy for related metabolic disorders.

Advanced Research Methodologies for S Methylmalonyl Coa Studies

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing is a powerful technique for tracking the movement of atoms through metabolic networks. nih.gov By introducing molecules labeled with stable isotopes, such as carbon-13 (¹³C), into a biological system, researchers can follow the labeled atoms as they are incorporated into various metabolites. nih.gov This approach, combined with metabolic flux analysis, provides a quantitative understanding of the rates of metabolic reactions. researchgate.net

Stable isotope labeling is a cornerstone of metabolic research. For studying pathways involving (S)-Methylmalonyl-CoA, [¹³C]propionate is a commonly used tracer. nih.gov Propionate (B1217596) is a precursor to propionyl-CoA, which is then carboxylated to form this compound. wikipedia.org By using propionate labeled with ¹³C, scientists can trace the carbon atoms from propionate as they are integrated into this compound and subsequent metabolites like succinyl-CoA. nih.gov

For instance, studies have utilized [U-¹³C]propionate to investigate propionate metabolism in various tissues. pnas.org The "U" signifies that all carbon atoms in the propionate molecule are ¹³C. This allows for the comprehensive tracking of the entire carbon backbone of the molecule. The analysis of the distribution of these labeled carbons (isotopologues) in downstream metabolites provides detailed insights into pathway activity. nih.gov

Here is an example of commonly used stable isotope-labeled propionate tracers:

Interactive Data Table: Stable Isotope Labeled Propionate Tracers| Label Position | Application | Metabolic Findings |

|---|---|---|

| Sodium Propionate-2-¹³C | Tracks propionate incorporation into odd-chain fatty acids and methylmalonyl-CoA pathways. | The C-2 label is oxidized to CO₂ in the tricarboxylic acid (TCA) cycle. |

| Sodium Propionate-3-¹³C | Tracks propionate incorporation into odd-chain fatty acids and methylmalonyl-CoA pathways. | The C-3 label is retained in succinate (B1194679) during the TCA cycle. |

| Sodium Propionate-¹³C₃ | Provides comprehensive tracking of propionate catabolism. | Allows for following the entire carbon backbone of propionate through metabolic pathways. |

Metabolic flux analysis, powered by data from stable isotope tracing, enables the detailed mapping of metabolic pathways and the quantification of precursor flow. researchgate.net This approach has been instrumental in understanding the relative contributions of different pathways to the pool of this compound and its subsequent fate.

For example, in Mycobacterium tuberculosis, the methylmalonyl pathway, which involves this compound, provides an alternative to the methylcitrate cycle for propionate metabolism. nih.gov Isotopic tracing studies can reveal the conditions under which each pathway is preferentially used. rockefeller.edu Furthermore, metabolic flux analysis can uncover unexpected metabolic routes. Recent research has identified an anabolic pathway where two molecules of propionyl-CoA condense to form a six-carbon molecule, trans-2-methyl-2-pentenoyl-CoA, a fate of propionyl-CoA distinct from its conversion to this compound. researchgate.net

Studies in cardiac muscle have used [¹³C₃]propionate to demonstrate that high concentrations of propionate lead to a significant accumulation of propionyl-CoA and this compound, causing a "trapping" of Coenzyme A and a shift in the heart's fuel preference from fatty acids to glucose. nih.gov These findings highlight the power of isotopic tracing to reveal how metabolic fluxes adapt to changing substrate availability.

Stable Isotope Labeling Techniques (e.g., [13C]Propionate)

Enzymatic Assays and Kinetic Characterization

Understanding the enzymes that produce and consume this compound is fundamental to comprehending its metabolic role. Enzymatic assays are used to measure the activity of these enzymes, while kinetic characterization provides detailed information about their efficiency and how they are regulated.

A variety of assay methods have been developed to measure the activity of enzymes involved in this compound metabolism. Spectrophotometric assays often couple the enzymatic reaction of interest to another reaction that produces a change in light absorbance. bevital.no For example, the activity of methylmalonyl-CoA mutase, which converts the (R)-isomer of methylmalonyl-CoA to succinyl-CoA, can be measured by coupling it to an NADH-dependent dehydrogenase. bevital.noresearchgate.net

Radiometric assays use radioactively labeled substrates, such as [¹⁴C]methylmalonyl-CoA, to track the reaction. researchgate.net The product of the reaction is then separated from the substrate, and the amount of radioactivity in the product is measured to determine the enzyme's activity. nih.gov While sensitive, radiometric assays can be laborious. researchgate.netnih.gov High-performance liquid chromatography (HPLC) based methods, which can separate and quantify the substrate and product without the need for radioactivity, have become a preferred alternative due to their simplicity, speed, and reliability. nih.govnih.gov

Kinetic characterization of an enzyme involves determining key parameters that describe its catalytic behavior. These include:

Kₘ (Michaelis constant): The substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). It is an indicator of the enzyme's affinity for its substrate, with a lower Kₘ suggesting a higher affinity. patsnap.com

Vₘₐₓ (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with substrate. patsnap.com

k꜀ₐₜ (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time. fiveable.me

The ratio of k꜀ₐₜ to Kₘ (k꜀ₐₜ/Kₘ) is a measure of the enzyme's catalytic efficiency. fiveable.me These parameters are typically determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation. fiveable.me

For example, kinetic studies on ethylmalonyl-CoA decarboxylase revealed that while it can act on this compound, it is about 20-fold more efficient with ethylmalonyl-CoA as a substrate. semanticscholar.org Similarly, kinetic analysis of mutant forms of methylmalonyl-CoA mutase has shown how specific mutations can dramatically increase the Kₘ for its cofactor, adenosylcobalamin, leading to reduced enzyme activity. nih.gov

Interactive Data Table: Kinetic Parameters of Enzymes Acting on this compound and Related Compounds

| Enzyme | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Ethylmalonyl-CoA Decarboxylase | Ethylmalonyl-CoA | ~1 | ~10 | ~1 x 10⁷ |

| Ethylmalonyl-CoA Decarboxylase | This compound | ~3 | ~1.7 | ~5.7 x 10⁵ |

| Methylmalonyl-CoA Mutase (Wild-type) | (R,S)-[¹⁴C]-methylmalonyl-CoA | Varies | Varies | Varies |

Note: Specific values for Kₘ and k꜀ₐₜ can vary depending on the experimental conditions and the source of the enzyme. The data for methylmalonyl-CoA mutase often involves complex kinetics and cofactor dependencies. pnas.org

Inhibition and activation studies are crucial for understanding how the activity of enzymes involved in this compound metabolism is regulated. These studies involve measuring enzyme activity in the presence of potential inhibitors or activators.

For instance, research has shown that human methylmalonyl-CoA mutase can be inhibited by various substrate analogs like ethylmalonyl-CoA and cyclopropylcarbonyl-CoA carboxylate. nih.gov These studies revealed a mixed mode of inhibition, meaning the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov More recent work has demonstrated that malyl-CoA can act as a potent inhibitor of methylmalonyl-CoA mutase by inactivating its coenzyme B₁₂. biorxiv.org

Activation studies are equally important. For example, the activity of the methylmalonyl-CoA pathway can be activated by the addition of vitamin B₁₂, the precursor to the cofactor required by methylmalonyl-CoA mutase. rockefeller.edu Such studies are vital for dissecting the regulatory mechanisms that control the flux through metabolic pathways involving this compound.

Determination of Kinetic Parameters (Km, Vmax, kcat)

Structural Biology Approaches

The three-dimensional architecture of enzymes that metabolize this compound is fundamental to understanding their catalytic mechanisms, substrate specificity, and the effects of pathogenic mutations. Structural biology techniques provide atomic-level insights into these complex molecular machines.

X-ray Crystallography of Key Enzymes

X-ray crystallography has been instrumental in elucidating the structures of enzymes central to this compound metabolism, such as methylmalonyl-CoA epimerase (MCEE) and methylmalonyl-CoA mutase (MUT).

Similarly, the crystal structure of Propionibacterium shermanii methylmalonyl-CoA mutase, an enzyme that converts (R)-methylmalonyl-CoA to succinyl-CoA, was resolved at 2 Å resolution in complex with coenzyme B12. nih.gov This structure revealed that the substrate is bound along the axis of a (β/α)8 TIM barrel domain and that the active site is buried deep within the enzyme, accessible only through a narrow tunnel. nih.gov A key finding was the unusually long bond (2.5 Å) between the cobalt atom of the B12 cofactor and a histidine residue from the protein, which is thought to weaken the metal-carbon bond and facilitate the radical-based reaction mechanism. nih.gov

Table 1: X-ray Crystallography Data for Key this compound-Related Enzymes

| Enzyme | Organism | PDB ID | Resolution (Å) | Key Findings |

|---|---|---|---|---|

| Methylmalonyl-CoA Epimerase (MCEE) | Homo sapiens | 3RMU | 1.80 | Resolved wild-type human MCEE structure. rcsb.orgresearchgate.net |

| MCEE (Arg143Cys variant) | Homo sapiens | 6QH4 | 1.9 | Disruption of loop structures impacting the active site. nih.govnih.govresearchgate.net |

| Methylmalonyl-CoA Epimerase | Propionibacterium shermanii | 1JC5 | 2.1 | Dimeric structure with a hydrophobic interface. wikipedia.orgcore.ac.uk |

| Methylmalonyl-CoA Mutase | Propionibacterium shermanii | 1REQ | 2.0 | Reveals a long cobalt-histidine bond, suggesting a mechanism for radical formation. nih.gov |

Cryo-Electron Microscopy

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for studying large and flexible macromolecular complexes that are often challenging to crystallize. In the context of this compound, cryo-EM has been applied to investigate polyketide synthases (PKSs) and the human methylmalonyl-CoA mutase (MMUT) nanoassembly.

The structure of the priming ketosynthase (KSQ) from the pikromycin (B1677795) synthase was determined by cryo-EM at 2.48-Å resolution after incubation with (2RS)-methylmalonyl-CoA and NADPH. nih.gov This study provided insights into how these large assembly-line enzymes catalyze carbon-carbon bond formation, a process for which this compound is a key extender unit. nih.gov Another study used cryo-EM to examine the fifth module of the pikromycin pathway (PikAIII) incubated with methylmalonyl-CoA, NADPH, and a thiophenol-pentaketide, furthering the understanding of these complex enzymatic systems. pdbj.org

Cryo-EM has also been used to visualize the human G-protein-methylmalonyl-CoA mutase (MMUT) nanoassembly, revealing how the chaperone protein MMAA interacts with and stabilizes MMUT. nih.gov This structural work helps to explain the biochemical consequences of disease-causing mutations that occur at the interface between these two proteins. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying molecular structure, dynamics, and metabolic pathways. While much of the NMR research related to methylmalonyl-CoA focuses on diagnosing and monitoring methylmalonic acidemia by analyzing metabolites in body fluids like urine, it has also been applied to study the enzymes and reactions involving this compound. researchgate.netnih.gov

Early studies used ¹H-NMR to investigate the stereospecificity of methylmalonyl-CoA mutase. nih.gov For example, when (methyl-²H₃)methylmalonyl-CoA was used as a substrate, ¹H-NMR revealed a loss of deuterium (B1214612), providing evidence about the reaction mechanism. nih.gov Furthermore, ¹³C-NMR has been used to analyze the products of engineered metabolic pathways. In one experiment, feeding an engineered E. coli strain ¹³C-labeled propionate resulted in the production of the polyketide 6-deoxyerythronolide B (6-dEB), and ¹³C-NMR analysis confirmed that the extender units were derived from methylmalonyl-CoA. google.com These studies demonstrate the power of NMR in tracing the flow of atoms through complex biosynthetic pathways. nih.govnih.gov

Molecular Dynamics Simulations and Docking Studies

Computational methods such as molecular dynamics (MD) simulations and docking studies provide dynamic views of enzyme-substrate interactions and can predict the structural and functional consequences of mutations. These approaches have been particularly valuable in studying methylmalonyl-CoA mutase (MUT).

MD simulations have been used to analyze the structural changes in MUT caused by pathogenic variants. nih.govmdpi.com For example, a study on the p.(Arg108Cys) variant, common in the Mexican population, used MD simulations to reveal significant structural changes in the enzyme's catalytic domain. nih.govmdpi.com The simulations showed an increased volume in the active site cavity, a shortening of the substrate-binding tunnel, and altered dimerization compared to the wild-type enzyme, providing a structural explanation for the variant's pathogenicity. nih.govmdpi.comresearchgate.net

Docking studies, which predict the preferred orientation of a substrate when bound to an enzyme, have also been employed. These studies, combined with MD simulations, showed an aberrant accommodation of the substrate in the p.(Arg108Cys) MUT variant. nih.govmdpi.com Other computational studies using QM/MM (quantum mechanics/molecular mechanics) methods have investigated the isomerization step from (2R)-methylmalonyl-CoA to succinyl-CoA, assessing the energetics of different proposed reaction mechanisms and highlighting the role of specific amino acid residues, like TYR89, in maintaining the stereoselectivity of the reaction. acs.org

Table 2: Findings from MD Simulations of a Pathogenic MUT Variant

| Parameter | Wild-Type (Wt) MUT | p.(Arg108Cys) Variant | Implication |

|---|---|---|---|

| Dimerization Interface Area | 1343 Ų | 3386 Ų | Altered dimer formation and stability. nih.govmdpi.com |

| Substrate Binding Tunnel | Normal length | Shortened | Aberrant substrate accommodation and positioning. nih.govmdpi.com |

| Catalytic Domain | Stable conformation | Significant structural changes, increased cavity volume | Impaired catalytic function. nih.govmdpi.com |

Proteomics and Metabolomics

Identification and Quantification of Enzymes and Metabolites

Proteomics and metabolomics are indispensable technologies for studying the complex network surrounding this compound. These approaches allow for the large-scale identification and quantification of proteins and small-molecule metabolites, providing a comprehensive view of the metabolic state. peerj.comnih.gov

Metabolite Quantification: The quantification of this compound and related metabolites is crucial for diagnosing metabolic disorders and for monitoring engineered pathways. The primary analytical techniques used are mass spectrometry (MS) coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.govcreative-proteomics.com Targeted metabolomics using LC-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for measuring key biomarkers. nih.govrockefeller.edu For instance, in cellular models of methylmalonic acidemia (MUT-KO cells), targeted LC-MS/MS is used to confirm the disease phenotype by measuring significantly elevated levels of methylmalonic acid and propionylcarnitine (B99956) (C3). nih.gov

Advanced LC-MS/MS methods are capable of profiling a wide array of acyl-CoA species, including acetyl-CoA, malonyl-CoA, propionyl-CoA, and methylmalonyl-CoA, from complex biological samples. creative-proteomics.comtufts.edu A significant analytical challenge is the separation of the isomers methylmalonyl-CoA and succinyl-CoA, which have identical masses. Optimized chromatographic separation is required to distinguish and accurately quantify them. tufts.eduresearchgate.net The limits of quantification for methylmalonyl-CoA have been reported to be in the low micromolar range, demonstrating the high sensitivity of current platforms. researchgate.net

Enzyme Quantification: Quantitative proteomics provides a global profile of protein expression, enabling the identification of enzymes that are differentially regulated under specific conditions. In studies of MUT-knockout cells, shotgun label-free quantitative proteomics has been used to compare the proteome of the knockout cells to wild-type cells. peerj.comnih.gov This approach led to the identification of 69 differentially expressed proteins in one study, with significant changes observed in enzymes related to energy and lipid metabolism, providing insights into the cellular response to the metabolic block. peerj.com These proteomic analyses reveal how the deficiency of a single enzyme, methylmalonyl-CoA mutase, can lead to widespread changes in cellular protein architecture and function. nih.gov

Profiling of the this compound Pool and Related Acyl-CoAs

Profiling the intracellular pool of this compound and other related acyl-CoAs is essential for understanding cellular energy status, metabolic flux, and the efficiency of engineered biosynthetic pathways. Acyl-CoAs are key intermediates in fatty acid metabolism, amino acid catabolism, and the Krebs cycle. creative-proteomics.comnih.gov

LC-MS-based methods are the cornerstone of acyl-CoA profiling. These techniques allow for the simultaneous measurement of various acyl-CoA derivatives in a single analysis. creative-proteomics.comtufts.edu Such profiling can reveal critical metabolic bottlenecks or shifts. For example, in engineered E. coli strains designed for polyketide production, feeding the culture with propionate led to a 3.7- to 6.8-fold increase in the methylmalonyl-CoA pool, confirming the successful conversion of the precursor. tufts.edu

Metabolic profiling has also been applied to study disease states. In studies of ischemic heart tissue, profiling revealed that while many acyl-CoAs decreased during ischemia, propionyl-CoA levels surprisingly increased, whereas methylmalonyl-CoA levels dropped significantly, likely due to the ATP-dependent nature of propionyl-CoA carboxylase being inhibited. nih.gov In mycobacterial mutants unable to process propionate, targeted LC-MS/MS analysis identified the accumulation of toxic propionate-derived intermediates, demonstrating the utility of metabolite profiling in uncovering mechanisms of metabolic inhibition. rockefeller.edu

A summary of findings from acyl-CoA profiling studies is presented below.

| Study Context | Sample Type | Key Findings Related to Methylmalonyl-CoA | Reference |

| Polyketide Production | Engineered E. coli | Propionate supplementation increased the methylmalonyl-CoA pool by up to 6.8-fold. | tufts.edu |

| Ischemia | Mouse Heart Tissue | Methylmalonyl-CoA levels dropped significantly after 5 minutes of ischemia. | nih.gov |

| Mycobacterial Metabolism | M. smegmatis mutants | Revealed accumulation of toxic propionate-derived metabolites when propionate metabolism was blocked. | rockefeller.edu |

| Enzyme Depletion | Mycobacterium mutant | Depletion of ACCase 5 led to an increase in acetyl-CoA and propionyl-CoA, with a concomitant decrease in malonyl-CoA. The effect on methylmalonyl-CoA was difficult to assess due to co-migration with succinyl-CoA. | researchgate.net |

High-Throughput Screening for Metabolic Perturbations

High-throughput screening (HTS) methods are critical for rapidly analyzing large numbers of samples to identify desired metabolic phenotypes, often in the context of directed evolution or metabolic engineering. These techniques enable the screening of thousands of genetic variants or culture conditions to find those that result in improved production of a target molecule or reveal fundamental aspects of metabolic regulation.

One advanced HTS method for metabolic analysis is Flow Injection Analysis-Time-of-Flight Mass Spectrometry (FIA-TOFMS). This platform allows for the rapid, high-throughput profiling of the metabolome from cellular extracts without the need for time-consuming chromatographic separation. acs.org It has been successfully used to assess the metabolic consequences of gene deletions in E. coli. By analyzing extracts from various deletion mutants, researchers can quickly identify significant metabolic perturbations, such as the accumulation of substrates upstream of the deleted enzyme, providing a global view of the metabolic network's response. acs.org